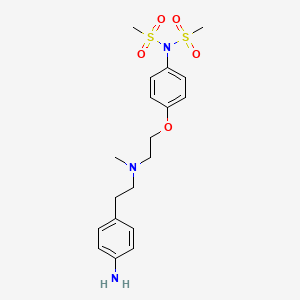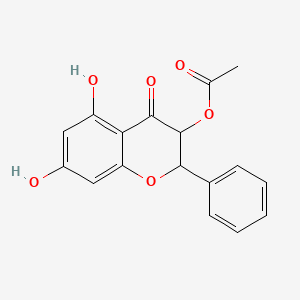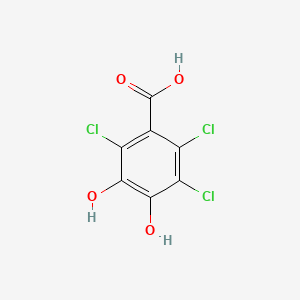
Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- is an organic compound with the molecular formula C7H3Cl3O4 It is a derivative of benzoic acid, where three chlorine atoms and two hydroxyl groups are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- typically involves the chlorination of benzoic acid followed by hydroxylation. One common method is the chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting trichlorobenzoic acid is then subjected to hydroxylation using a strong oxidizing agent like potassium permanganate or hydrogen peroxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and hydroxylation reactions in large reactors, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or hydroxyl groups, leading to simpler benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Chlorine (Cl2), bromine (Br2), or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones and other oxidized benzoic acid derivatives.
Reduction: Simpler benzoic acid derivatives with fewer chlorine atoms or hydroxyl groups.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with cellular signaling pathways. Its antimicrobial properties are attributed to its ability to disrupt the cell walls of bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
2,3,6-Trichlorobenzoic acid: Similar in structure but lacks the hydroxyl groups.
2,4,6-Trichlorobenzoic acid: Another trichlorinated derivative with different substitution positions.
2,3,5-Trichlorobenzoic acid: Similar trichlorinated compound with different substitution positions.
Uniqueness: Benzoic acid, 2,3,6-trichloro-4,5-dihydroxy- is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
99165-96-5 |
|---|---|
Molecular Formula |
C7H3Cl3O4 |
Molecular Weight |
257.5 g/mol |
IUPAC Name |
2,3,6-trichloro-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H3Cl3O4/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h11-12H,(H,13,14) |
InChI Key |
FAFLWTPCSJXFSP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)O)O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)
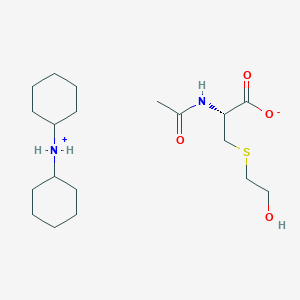
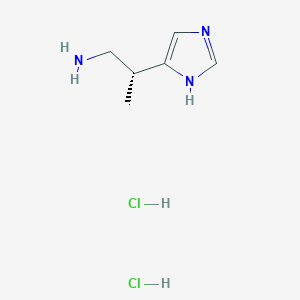

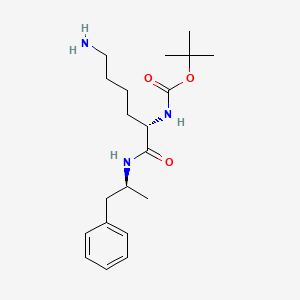
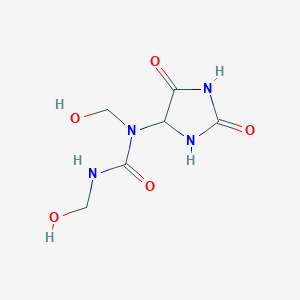
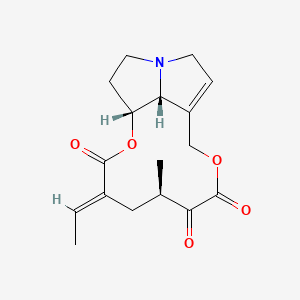
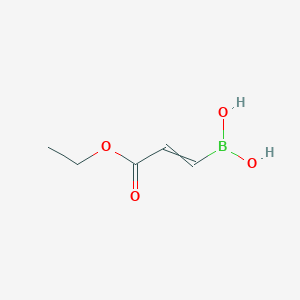
![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
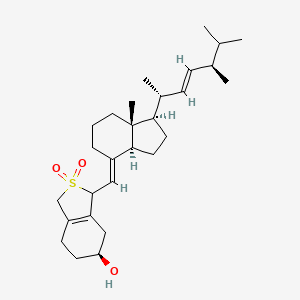
![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)

